molecular formula C15H23N5O2 B5406970 5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol

Cat. No.: B5406970
M. Wt: 305.38 g/mol
InChI Key: GLLJXKBGISJKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol, also known as DU-176b, is a small molecule inhibitor that belongs to the class of direct oral anticoagulants (DOACs). DOACs are used to prevent blood clot formation and are considered a better alternative to traditional anticoagulants such as warfarin. DU-176b is a promising anticoagulant agent due to its high efficacy, safety profile, and convenience of use.

Mechanism of Action

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol works by inhibiting the activity of factor Xa, a key enzyme in the blood clotting cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin, which is necessary for blood clot formation. This mechanism of action is similar to other DOACs such as rivaroxaban and apixaban.
Biochemical and Physiological Effects:
This compound has been shown to have a dose-dependent effect on coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT). It has also been found to have a lower risk of bleeding compared to traditional anticoagulants such as warfarin. This compound has a half-life of approximately 14 hours, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol has several advantages for laboratory experiments. It has a high selectivity for factor Xa, making it a useful tool for studying the role of factor Xa in the blood clotting cascade. This compound also has a long half-life, which allows for sustained inhibition of factor Xa. However, one limitation of this compound is its high cost, which may limit its use in some laboratory settings.

Future Directions

There are several future directions for research on 5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol. One area of interest is the use of this compound in combination with other anticoagulant agents to further reduce the risk of thrombosis. Another area of interest is the development of reversal agents for this compound in case of bleeding or emergency situations. Additionally, further studies are needed to determine the optimal dosing and duration of treatment with this compound in different patient populations.

Synthesis Methods

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol is synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-chloro-5-nitropyrazine with 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2,3-epoxypropyl carbamate to form the final product, this compound.

Scientific Research Applications

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol has been extensively studied for its anticoagulant properties and has shown promising results in preclinical and clinical studies. It has been found to be effective in preventing thrombus formation in various animal models and has demonstrated a lower risk of bleeding compared to traditional anticoagulants. This compound has also shown a shorter onset of action and a longer half-life, making it a more convenient option for patients.

Properties

IUPAC Name

5-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane-4-carbonyl)-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-18-5-3-15(4-6-18)11-20(8-7-19(15)2)14(22)12-9-17-13(21)10-16-12/h9-10H,3-8,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLJXKBGISJKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CNC(=O)C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.